2-(4-Fluorophenyl)thiophene 2-(4-Fluorophenyl)thiophene 2-(4-Fluorophenyl)-thiophene can be used to prepare Canagliflozin as sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for treatment of type 2 diabetes mellitus.
Brand Name: Vulcanchem
CAS No.: 58861-48-6
VCID: VC21344894
InChI: InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
SMILES: C1=CSC(=C1)C2=CC=C(C=C2)F
Molecular Formula: C10H7FS
Molecular Weight: 178.23 g/mol

2-(4-Fluorophenyl)thiophene

CAS No.: 58861-48-6

Cat. No.: VC21344894

Molecular Formula: C10H7FS

Molecular Weight: 178.23 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)thiophene - 58861-48-6

CAS No. 58861-48-6
Molecular Formula C10H7FS
Molecular Weight 178.23 g/mol
IUPAC Name 2-(4-fluorophenyl)thiophene
Standard InChI InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
Standard InChI Key PURJRGMZIKXDMW-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC=C(C=C2)F
Canonical SMILES C1=CSC(=C1)C2=CC=C(C=C2)F
Melting Point 48-49 °C

Chemical Structure and Properties

2-(4-Fluorophenyl)thiophene consists of a thiophene ring with a 4-fluorophenyl group attached at the 2-position. The thiophene component is a five-membered aromatic heterocycle containing one sulfur atom, while the 4-fluorophenyl group features a fluorine atom at the para position of the phenyl ring. This structural arrangement confers specific electronic and steric properties to the molecule, influencing its reactivity patterns and potential applications.

Physical Properties

The compound typically appears as a crystalline solid with distinctive physical characteristics. While specific physical data is limited in the available literature, related fluorophenyl-substituted thiophenes generally exhibit the following properties:

PropertyValue
AppearanceCrystalline solid
Molecular FormulaC10H7FS
Molecular WeightApproximately 178.23 g/mol
SolubilitySoluble in organic solvents
StructurePlanar aromatic system

Synthetic Methods

The synthesis of 2-(4-Fluorophenyl)thiophene can be accomplished through various methodologies. One well-documented approach involves a multi-step process starting from 4-fluoroacetophenone, as described in patent literature.

Four-Step Synthesis Method

A detailed synthetic route involves the following reaction sequence:

  • Vilsmeier-Haack reaction on 4-fluoroacetophenone under the action of solid triphosgene and N,N-dimethylformamide to obtain 2-chloro-2-(4-fluorophenyl)acetaldehyde .

  • Ring-closing reaction between 2-chloro-2-(4-fluorophenyl)acetaldehyde and ethyl thioglycolate under the action of alkali to produce 5-(4-fluorophenyl)thiophene-2-carboxylic acid ethyl ester .

  • Esterolysis of 5-(4-fluorophenyl)thiophene-2-carboxylic acid ethyl ester under alkaline conditions to yield 5-(4-fluorophenyl)thiophene-2-formic acid .

  • Decarboxylation of 5-(4-fluorophenyl)thiophene-2-formic acid under copper powder catalysis to obtain the target compound 2-(4-fluorophenyl)thiophene .

Reaction Conditions and Parameters

The synthetic procedure employs specific reaction conditions to optimize yield and purity:

StepReagentsConditionsKey Parameters
14-Fluoroacetophenone, Triphosgene, DMF0-10°C, followed by refluxMolar ratio: 1:0.4-1.0:1.2-3.0
22-Chloro-2-(4-fluorophenyl)acetaldehyde, Ethyl thioglycolate, AlkaliRoom temperatureControlled addition
35-(4-Fluorophenyl)thiophene-2-carboxylic acid ethyl ester, AlkaliAmbient conditionspH control
45-(4-Fluorophenyl)thiophene-2-carboxylic acid, Copper powderThermal conditionsTemperature control

This synthetic approach offers several advantages over alternative methods, including:

  • Utilization of low-cost, readily available starting materials

  • Relatively mild reaction conditions

  • No specialized equipment requirements

  • Reasonably high product yield

  • Operational safety and process simplicity

Related Derivatives

While 2-(4-fluorophenyl)thiophene serves as a fundamental building block, various derivatives have been developed for specific applications, particularly in pharmaceutical research.

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene

One significant derivative is 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (CAS: 898566-17-1), which incorporates additional functional groups:

PropertyValue
Molecular FormulaC18H14FIS
Molecular Weight408.27 g/mol
CAS Number898566-17-1
EC Number618-312-6
Synonyms2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene

This derivative can be synthesized from 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene through a halogen exchange reaction using sodium iodide and copper(I) iodide in the presence of N,N'-dimethylethylenediamine .

The reaction sequence involves:

  • Dissolution of 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene in toluene under inert atmosphere.

  • Addition of sodium iodide, copper(I) iodide, N,N'-dimethylethylenediamine, and diglyme.

  • Heating the mixture to reflux temperature and stirring for 36 hours.

  • Processing and purification to obtain 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene as white crystals with a melting point of 109-110°C .

This reaction typically produces a high yield, with reported yields of approximately 94.9 g from 100 g of starting material .

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